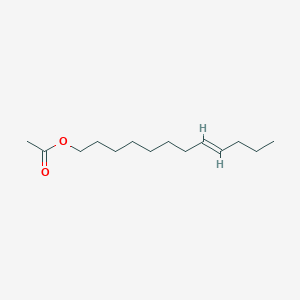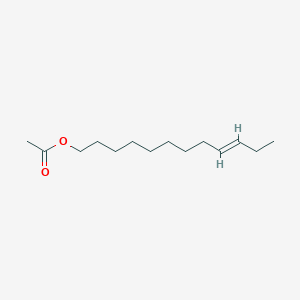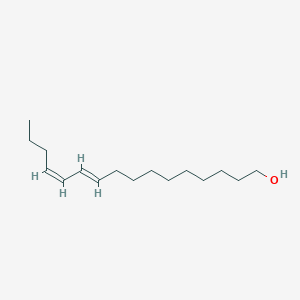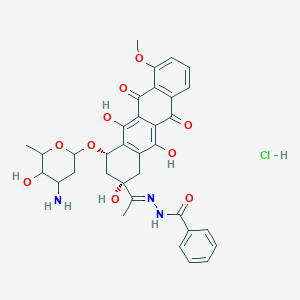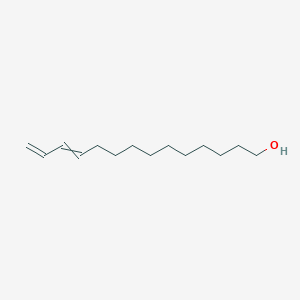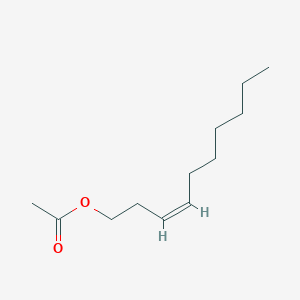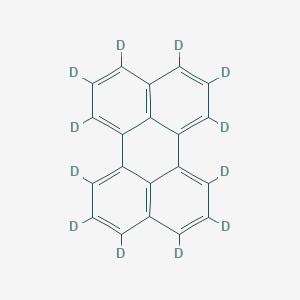
Perylene-D12
Vue d'ensemble
Description
Perylene-D12 is a deuterium-labeled version of Perylene . It has the molecular formula C20D12 and a molecular weight of 264.3832 . Perylene has been used as an acceptor for pristine C70 to be used as a sensitizer for efficient triplet-triplet annihilation upconversion .
Physical And Chemical Properties Analysis
Perylene, the non-deuterated version of Perylene-D12, is a solid compound that is colorless to pale-yellow in appearance. It exhibits a high degree of thermal stability, an attribute derived from its robust aromatic structure . Perylene’s aromaticity makes it relatively stable and resistant to most types of chemical reactions .Applications De Recherche Scientifique
Molecular Stability Analysis
Perylene-D12 is utilized in the study of molecular stability at interfaces, particularly in hybrid inorganic/organic systems (HIOS). Researchers employ techniques like temperature-programmed desorption (TPD) and atomic force microscopy (AFM) to characterize the stability of molecules like perylene-tetracarboxylic dianhydride (PTCDA) on surfaces such as Au(111) . The isotopic labeling with deuterium in Perylene-D12 allows for precise quantification of adsorption energies, crucial for understanding the dynamics of molecular interfaces.
Thermophysical Property Benchmarking
In the field of thermodynamics, Perylene-D12 serves as a benchmark for evaluating thermophysical properties of organic compounds. The NIST ThermoData Engine utilizes Perylene-D12 data to generate dynamic data analysis, providing researchers with reliable information on the compound’s behavior under various conditions .
Fluorescence Spectroscopy
Perylene derivatives are known for their fluorescent properties. Perylene-D12, with its altered isotopic composition, is used in fluorescence spectroscopy to study the absorption and emission in the visible region. This has implications in the development of small-molecule fluorescent probes .
Safety and Hazards
Mécanisme D'action
Target of Action
Perylene-D12 is a deuterium-labeled version of Perylene . The primary targets of Perylene-D12 are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of Perylene-D12.
Mode of Action
It’s known that perylene-d12 interacts with its environment through various forces such as chemical attraction, pauli repulsion, and van der waals (vdw) interaction .
Biochemical Pathways
One study mentions the interaction of a perylene derivative (perylene-tetracarboxylic dianhydride) with au(111), which could suggest potential interactions with metal ions or surfaces .
Result of Action
It’s known that perylene-d12 is a stable isotope-labeled compound , which suggests it could be used in research to track and quantify its distribution and effects in biological systems.
Action Environment
The action of Perylene-D12 can be influenced by environmental factors. For instance, the stability of a perylene derivative was studied on a Au(111) surface , suggesting that the surface and environmental conditions could impact the action and stability of Perylene-D12.
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934397 | |
| Record name | (~2~H_12_)Perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Perylene-d12 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20540 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Perylene-D12 | |
CAS RN |
1520-96-3 | |
| Record name | Perylene-d12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_12_)Perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1520-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Perylene-D12 frequently used as an internal standard in PAH analysis?
A1: Perylene-D12's chemical structure closely resembles that of target PAHs, leading to similar chromatographic behavior. The twelve deuterium atoms increase its mass, allowing clear distinction from native perylene and other PAHs during mass spectrometric detection [, , , ].
Q2: Can you provide examples of specific applications of Perylene-D12 as an internal standard?
A2: Perylene-D12 has been successfully employed to quantify PAHs in diverse matrices like air samples [, ], river water and suspended particles [], groundwater [], edible oils [], fish samples [], and beers [].
Q3: What are the advantages of using multiple internal standards in PAH analysis, and how is Perylene-D12 incorporated?
A3: Employing multiple internal standards, including Perylene-D12 alongside others like acenaphthene-d10, chrysene-d12, and phenanthrene-d10, enhances the accuracy and precision of PAH quantification by accounting for variations in extraction efficiency and instrument response across a wider range of analyte properties [, , , ].
Q4: How does the use of Perylene-D12 contribute to accurate quantification in GC-MS analysis of PAHs?
A4: The "internal standard method" used in conjunction with Perylene-D12 involves adding a known amount of the standard to the sample before extraction and analysis. By comparing the peak area ratio of the target PAH to Perylene-D12, variations in extraction recovery and instrument response can be corrected, leading to more accurate concentration determination [, , ].
Q5: What is the molecular formula and weight of Perylene-D12?
A5: The molecular formula of Perylene-D12 is C20D12. Its molecular weight is 264.38 g/mol.
Q6: What spectroscopic techniques are used to characterize Perylene-D12?
A6: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for detection and quantification of Perylene-D12 in analytical applications [, , , , , , ]. Additionally, research on its phonon dispersion curves using coherent inelastic neutron scattering and Raman scattering has been conducted [].
Q7: Does the use of Perylene-D12 raise any environmental concerns?
A7: While Perylene-D12 itself has limited environmental impact due to its use in trace amounts, it's important to note that PAHs, which it helps to quantify, are a significant environmental concern due to their persistence, bioaccumulation, and toxicity [, , ].
Q8: Are there any alternatives to Perylene-D12 as an internal standard for PAH analysis?
A8: While other deuterated PAHs like naphthalene-d8, acenaphthene-d10, phenanthrene-d10, and chrysene-d12 are also used [, , , ], the choice of internal standard depends on the specific PAHs being analyzed and the matrix complexity.
Q9: How can computational chemistry contribute to research on Perylene-D12 and PAH analysis?
A9: Computational methods can be used to predict the fragmentation patterns of Perylene-D12 and other PAHs in mass spectrometry, aiding in method development and optimization. Additionally, simulations can help understand the interactions between PAHs and different extraction phases, contributing to improved sample preparation techniques [].
Q10: What are potential future research directions related to Perylene-D12 and PAH analysis?
A10: Future research could explore the use of Perylene-D12 in emerging analytical techniques like high-resolution mass spectrometry (HRMS) for more precise and sensitive PAH quantification. Additionally, developing greener and more sustainable sample preparation methods that minimize solvent use while maintaining analytical performance is an important area for exploration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

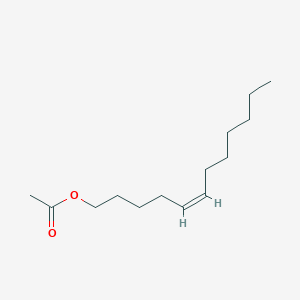

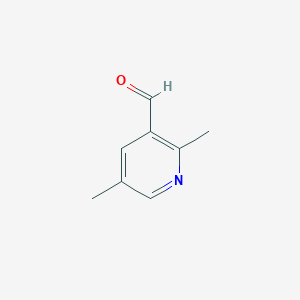
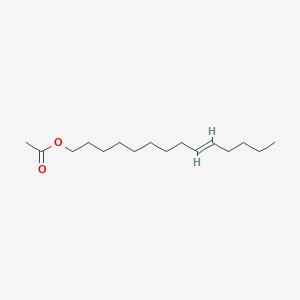
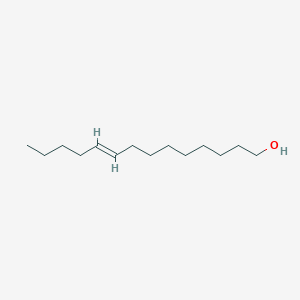

![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)
